![molecular formula C16H21ClFN3O2 B5348658 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5348658.png)
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. This compound is commonly referred to as CFTR corrector, as it has been found to correct the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In
作用機序
The mechanism of action of 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide involves the correction of the folding and trafficking of the this compound protein. In cystic fibrosis, the this compound protein is misfolded and does not reach the cell surface where it is needed for proper function. This compound correctors, such as this compound, bind to the misfolded protein and help it to fold correctly and reach the cell surface. This allows the this compound protein to function properly and improve the symptoms of cystic fibrosis.
Biochemical and Physiological Effects
This compound has been shown to improve the function of the this compound protein in cell culture and animal models of cystic fibrosis. This compound has been found to increase the amount of this compound protein on the cell surface and increase the chloride transport activity of the protein. In addition, this compound has been shown to improve the symptoms of cystic fibrosis in animal models, including improved lung function and decreased mucus production.
実験室実験の利点と制限
One advantage of using 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide in lab experiments is its ability to correct the function of the this compound protein. This compound has been extensively studied and has been found to be effective in cell culture and animal models of cystic fibrosis. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for the study of 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide. One direction is the development of more potent and selective this compound correctors. Another direction is the investigation of the combination of this compound correctors with other therapeutic agents for cystic fibrosis. Additionally, the safety and efficacy of this compound correctors, including this compound, in humans need to be further studied. Finally, the potential use of this compound correctors in other diseases, such as chronic obstructive pulmonary disease and bronchiectasis, should be explored.
合成法
The synthesis of 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide involves several steps. The starting materials are 2-chloro-6-fluorobenzylamine and propionyl chloride. The reaction between these two compounds produces N-propyl-2-chloro-6-fluorobenzylacetamide. The next step involves the reaction of N-propyl-2-chloro-6-fluorobenzylacetamide with piperazine to produce this compound. The final product is obtained through purification and isolation techniques.
科学的研究の応用
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide has been extensively studied for its potential as a therapeutic agent for cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the this compound protein, leading to the production of thick, sticky mucus in the lungs, pancreas, and other organs. This mucus can cause severe respiratory and digestive problems, and there is currently no cure for cystic fibrosis. This compound correctors, such as this compound, have the potential to correct the function of the this compound protein and improve the symptoms of cystic fibrosis.
特性
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClFN3O2/c1-2-6-19-15(22)9-14-16(23)20-7-8-21(14)10-11-12(17)4-3-5-13(11)18/h3-5,14H,2,6-10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIODOXOMUNEADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1C(=O)NCCN1CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

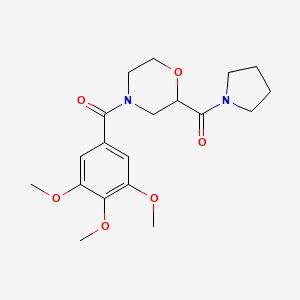
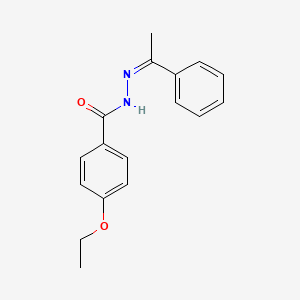
![rel-(4aS,8aR)-6-[(3-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348593.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5348607.png)
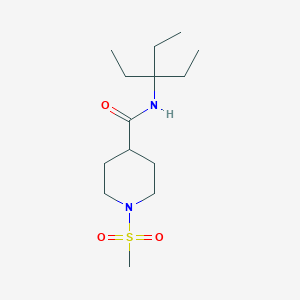
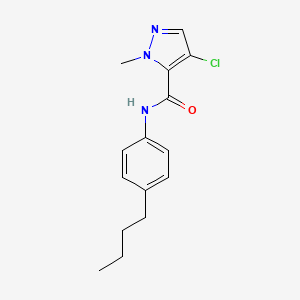
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-[(methylsulfonyl)amino]acetamide](/img/structure/B5348645.png)
![3-sec-butyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5348646.png)
![N-(4-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5348654.png)

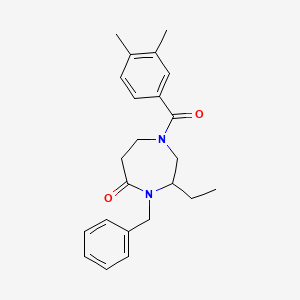
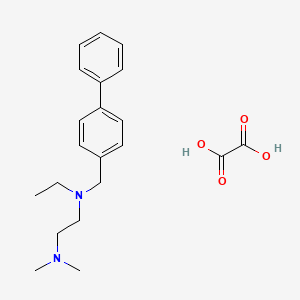
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5348680.png)